Ethyl 2-[(3-chloro-2-methylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chloro-2-methylaniline with ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
Ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 2-[(3-chloro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Ethyl 2-[(3-bromo-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 2-[(3-fluoro-2-methylanilino)carbonyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the aromatic ring. The presence of different substituents can significantly influence their biological activity and chemical reactivity, making each compound unique in its own right .
Properties
Molecular Formula |
C19H19ClN4O3 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
ethyl 2-[(3-chloro-2-methylphenyl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19ClN4O3/c1-5-27-19(26)17-11(3)21-16-9-15(23-24(16)12(17)4)18(25)22-14-8-6-7-13(20)10(14)2/h6-9H,5H2,1-4H3,(H,22,25) |
InChI Key |
FHVPHQQMTGWQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)N=C1C)C |
Origin of Product |
United States |
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